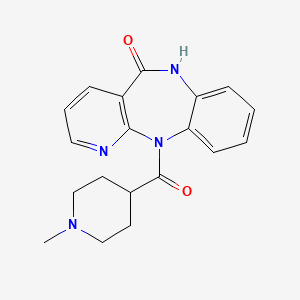
辛基苯酮
描述
Octanophenone, also known as 1-phenyloctan-1-one or caprylophenone, is a chemical compound with the molecular formula C14H20O . It is used as a pharmaceutical intermediate . The compound has an average mass of 204.308 Da and a monoisotopic mass of 204.151413 Da .
Molecular Structure Analysis
The molecular structure of Octanophenone consists of a phenyl group (C6H5) attached to an octanone group (CH3(CH2)4CO) . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, 7 freely rotating bonds, and no violations of the Rule of 5 .
Physical and Chemical Properties Analysis
Octanophenone is a liquid at room temperature . It has a density of 0.9±0.1 g/cm³, a boiling point of 287.5±0.0 °C at 760 mmHg, and a flash point of 116.7±6.6 °C . The compound has a refractive index of 1.494 and a molar refractivity of 64.1±0.3 cm³ .
科学研究应用
医药中间体
辛基苯酮: 作为各种医药化合物的合成中间体。其化学稳定性和反应活性使其适合形成复杂药物分子的骨架。 它常用于生产活性药物成分 (API),因为它能够进行一系列化学反应 .
有机合成
在有机化学中,辛基苯酮用作合成更复杂有机化合物的结构单元。 其酮基具有反应性,可用于缩合反应,使其成为在材料科学和药物化学中创建具有潜在应用的新分子的宝贵化合物 .
色谱法
辛基苯酮: 在色谱法中用作标准,用于测试色谱柱的效率和负载能力。 分析其保留和选择性特性以比较来自不同供应商的不同固相颗粒柱的性能 .
材料科学
该化合物的特性在材料科学中得到利用,特别是在有机半导体和其他电子材料的开发中。 其分子结构可以被修饰以改变电导率和其他电子特性,这对于有机电子学的发展至关重要 .
香料工业
辛基苯酮由于其特有的气味在香料行业中得到应用。它被用于配制香水和其他香气产品。 其稳定性和在常见有机溶剂中的溶解度使其成为持久香味的理想选择 .
分析化学
在分析化学中,辛基苯酮被用作各种分析仪器的校准标准。 其明确的物理和化学特性允许进行准确的校准,确保分析结果的可靠性 .
安全和危害
Octanophenone should be handled with care. Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition. Inhalation or ingestion of the compound should be avoided . In case of accidental release, it should be soaked up with inert absorbent material and kept in suitable, closed containers for disposal .
作用机制
Target of Action
Octanophenone, also known as Caprylophenone, is a complex organic compound . More research is needed to identify its primary targets and their roles.
Biochemical Pathways
The specific biochemical pathways affected by Octanophenone are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyMore research is needed to outline these properties .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of Octanophenone .
生化分析
Biochemical Properties
Octanophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of octanophenone is with cytochrome P450 enzymes. These enzymes are involved in the metabolism of many substances, and octanophenone can act as a substrate or inhibitor, depending on the specific enzyme and conditions. Additionally, octanophenone has been shown to interact with certain proteins involved in signal transduction pathways, affecting their activity and, consequently, the downstream signaling events .
Cellular Effects
Octanophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, octanophenone has been observed to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By affecting kinase activity, octanophenone can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Furthermore, octanophenone has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of octanophenone involves its binding interactions with various biomolecules. Octanophenone can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, octanophenone has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme groups, preventing the enzymes from catalyzing their reactions. Additionally, octanophenone can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions at the molecular level are crucial for the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octanophenone can change over time due to its stability and degradation. Octanophenone is relatively stable at room temperature, but it can degrade over time, especially under conditions of high temperature or light exposure. Long-term studies have shown that octanophenone can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to octanophenone has been associated with changes in gene expression and metabolic activity in cultured cells .
Dosage Effects in Animal Models
The effects of octanophenone vary with different dosages in animal models. At low doses, octanophenone may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of octanophenone is required to elicit a measurable response. At very high doses, octanophenone can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Octanophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which can convert octanophenone into hydroxylated metabolites. These metabolites can then undergo further reactions, such as conjugation with glucuronic acid, to facilitate their excretion from the body. Octanophenone can also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, octanophenone is transported and distributed through interactions with transporters and binding proteins. For example, octanophenone can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, octanophenone can interact with intracellular transporters, which help to distribute the compound to different cellular compartments. These interactions can influence the localization and accumulation of octanophenone, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of octanophenone is an important factor in its activity and function. Octanophenone can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. For example, octanophenone may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, octanophenone can localize to the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
1-phenyloctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEVCZRUNOLVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061871 | |
| Record name | Octanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-37-9 | |
| Record name | Octanophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyloctan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY234FG9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of octanophenone explored in the provided research papers?
A1: The provided research focuses on the use of octanophenone as a starting material in the multi-step synthesis of fingolimod [, ]. Fingolimod is an active pharmaceutical ingredient (API) approved by the USFDA for treating multiple sclerosis (MS) [].
Q2: Can octanophenone be used to understand the behavior of other compounds in the environment?
A2: Yes, octanophenone's photolysis on soil surfaces has been studied to understand the impact of vapor transport on the photodegradation of organic compounds []. Researchers found that compounds with similar structures and photolysis rates in solution, but varying vapor pressures, exhibited different degradation profiles on soil. This suggests that vapor pressure plays a role in the transport and subsequent photolysis of organic compounds in the environment [].
Q3: Has octanophenone been used in analytical chemistry applications?
A3: Yes, octanophenone serves as a standard in reversed-phase high-performance liquid chromatography (RP-HPLC) for identifying wheat varieties []. It helps improve the reproducibility and resolution of RP-HPLC analysis by providing a reference point for comparing the retention times of gliadin proteins extracted from different wheat varieties []. Additionally, octanophenone and other alkylphenones were used to assess the performance of a porous layered radially elongated pillar (PLREP) array column coupled to a nano-LC system [].
Q4: Are there any studies investigating the chemical reactivity of octanophenone?
A4: Yes, researchers have explored the borohydride reduction of octanophenone within a reversed-phase liquid chromatographic column []. This study aimed to understand how sodium borohydride and tetrabutylammonium borohydride reduce octanophenone to 1-phenyloctan-1-ol under specific conditions. Results indicated that a lower concentration of tetrabutylammonium borohydride was required compared to sodium borohydride to achieve the same level of reduction, suggesting potential substrate selectivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


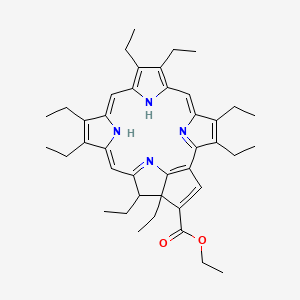

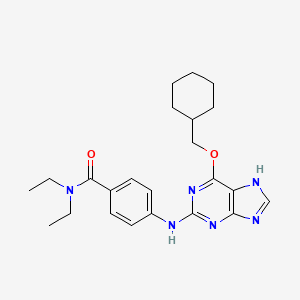
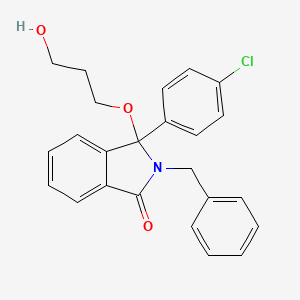

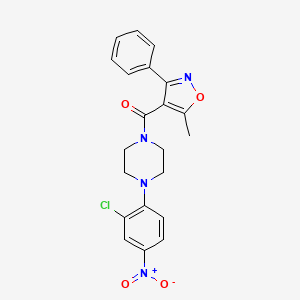
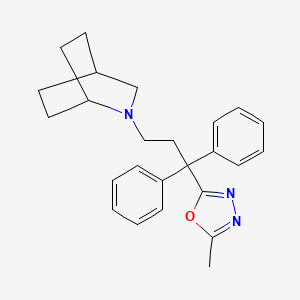


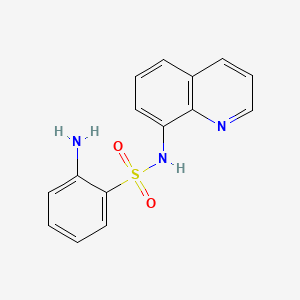

piperazino) ketone](/img/structure/B1677039.png)
